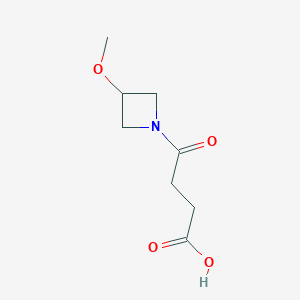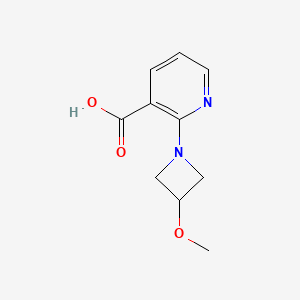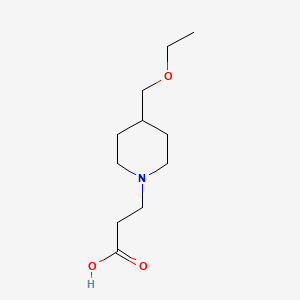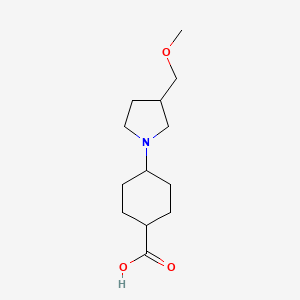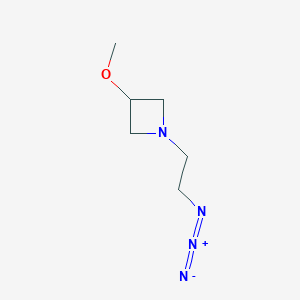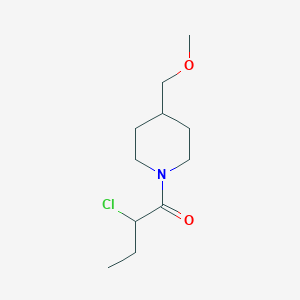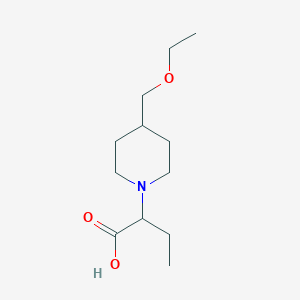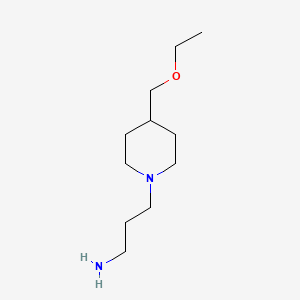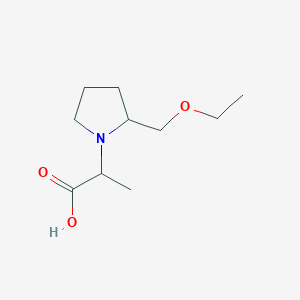
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, there are related compounds that have been synthesized. For instance, substituted 2-(2-Oxopyrrolidin-1-yl)acetamides have been synthesized through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method might provide some insights into the potential synthesis of this compound.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized through various methods, demonstrating its versatility in chemical reactions. For instance, a related pyrrolidine derivative was synthesized by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and reaction with acetone, chloroform, and NaOH, achieving an overall yield of about 38%. The synthesized compound was confirmed through IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).
Corrosion Inhibition
- Pyrrolidine derivatives have been investigated for their ability to inhibit corrosion of steel in sulphuric acid. Novel corrosion inhibitors based on pyrrolidine chemistry showed significant inhibition efficiency, which increases with the concentration of the inhibitor. This efficiency was explained through theoretical studies, highlighting the potential of pyrrolidine derivatives in protecting metals against corrosion (M. Bouklah et al., 2006).
Drug Synthesis and Bioactive Compounds
- Pyrrolidine derivatives are key intermediates in the synthesis of various bioactive compounds, including developmental drug candidates. For example, a chiral β-hydroxy-α-amino acid, which is a key intermediate in the synthesis of an active pharmaceutical ingredient (API), was synthesized using recombinant d-threonine aldolase enzymes. This process highlights the utility of pyrrolidine derivatives in the synthesis of complex molecules for pharmaceutical applications (S. Goldberg et al., 2015).
Asymmetric Synthesis
- Asymmetric synthesis of pyrrolidine derivatives has been explored, demonstrating the potential of these compounds in the preparation of enantiomerically pure substances. Asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters produced good yields with high enantioselectivities, showcasing the utility of pyrrolidine derivatives in asymmetric synthesis and chiral chemistry (E. Tayama et al., 2012).
Antibacterial Activity
- The antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives was explored, with some compounds showing significant activity against a range of aerobic and anaerobic bacteria. This research opens the door to the development of new antimicrobial agents based on pyrrolidine derivatives (A. Bogdanowicz et al., 2013).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives are known to interact with various targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a wide range of effects, from modulating enzyme activity to altering cell signaling .
Analyse Biochimique
Biochemical Properties
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions . Additionally, the ethoxymethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It may also affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can fit into enzyme active sites, forming stable complexes that inhibit or activate enzymatic activity. Additionally, the compound may interact with transcription factors, altering gene expression patterns. These molecular interactions are crucial for understanding the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can influence the compound’s activity and duration of action. Additionally, the compound may affect metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The ethoxymethyl group may enhance the compound’s ability to cross cell membranes, facilitating its distribution throughout the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, where it exerts its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-5-4-6-11(9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFRGCFHCNDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


